molecular formula C17H23NO2 B11847226 2-(Diethylamino)-5-methyl-8-(propan-2-yl)-4H-1-benzopyran-4-one CAS No. 64965-10-2

2-(Diethylamino)-5-methyl-8-(propan-2-yl)-4H-1-benzopyran-4-one

Cat. No.: B11847226
CAS No.: 64965-10-2
M. Wt: 273.37 g/mol
InChI Key: XKHFXBGSASDDQG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, which is a classical method for synthesizing coumarins. This reaction typically involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . For this specific compound, the reaction may involve the use of 4-methyl-7-hydroxycoumarin and diethylamine under acidic conditions.

Another method involves the Knoevenagel condensation, where an aldehyde or ketone reacts with an active methylene compound in the presence of a base . In this case, the reaction between 4-methyl-7-hydroxycoumarin and diethylamine can be catalyzed by a base such as piperidine.

Industrial Production Methods

Industrial production of 2-(Diethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The diethylamino group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the diethylamino group under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(Diethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one is unique due to its specific substitution pattern on the chromenone core, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

64965-10-2

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

2-(diethylamino)-5-methyl-8-propan-2-ylchromen-4-one

InChI

InChI=1S/C17H23NO2/c1-6-18(7-2)15-10-14(19)16-12(5)8-9-13(11(3)4)17(16)20-15/h8-11H,6-7H2,1-5H3

InChI Key

XKHFXBGSASDDQG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=O)C2=C(C=CC(=C2O1)C(C)C)C

Origin of Product

United States

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